halichonadin F

Description

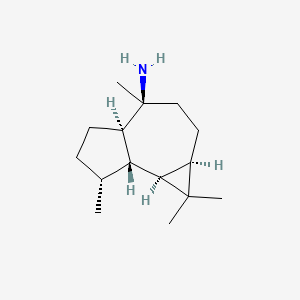

Halichonadin F is a dimeric sesquiterpenoid isolated from the marine sponge Halichondria sp., first reported in 2008 . It shares a eudesmane skeleton, a common structural feature among halichonadin compounds (e.g., halichonadins K–P) . Unique to this compound is its ability to form stable copper(I) complexes, a property leveraged in its synthetic preparation. The compound was derived via acetylation of its precursor, halichonadin C, followed by reaction with copper chloride, yielding a complex with identical NMR profiles to the natural product . While its bioactivity remains less studied compared to analogs like halichonadin O (which shows antimicrobial activity), its structural complexity and metal-binding properties highlight its chemical significance .

Properties

Molecular Formula |

C15H27N |

|---|---|

Molecular Weight |

221.38 g/mol |

IUPAC Name |

(1aR,4S,4aR,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-amine |

InChI |

InChI=1S/C15H27N/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13H,5-8,16H2,1-4H3/t9-,10-,11-,12-,13-,15+/m1/s1 |

InChI Key |

LBMJBUMOPKGEDQ-RWXDJMAFSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@]2(C)N |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2(C)N |

Synonyms |

halichonadin F |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Context of Halichonadin F

This compound belongs to the eudesmane-type nitrogenous sesquiterpenoids isolated from marine sponges of the Halichondria genus . These compounds are characterized by:

-

A fused eudesmane skeleton with multiple oxygenated functional groups.

-

Nitrogen-containing substituents (e.g., isothiocyanate, amide, or amine groups).

-

Macrocyclic or polyether motifs common in marine-derived terpenoids .

Reactivity of Related Halichonadin Compounds

While this compound is not explicitly discussed, its analogs (e.g., halichonadin K, O, and C) exhibit reactivity patterns typical of nitrogenous sesquiterpenoids:

Key Functional Group Reactivity

Synthetic Strategies for Halichondrin Analogs

This compound may share synthetic pathways with halichondrins due to structural similarities:

Biological Activity and Functional Group Impact

Halichonadin analogs demonstrate bioactivity tied to their functional groups:

Comparison with Similar Compounds

Structural and Functional Comparison with Related Halichonadins

Core Skeleton and Linker Units

All halichonadins share a eudesmane-derived sesquiterpenoid backbone but differ in their connecting units:

- Halichonadins K, L, O, P : Feature a piperidine linker with stereochemical variations. Halichonadin P contains a trans-2,6-piperidinedicarboxamide moiety, confirmed via Ugi reaction synthesis and NMR analysis . Earlier misassignment of Poupon’s synthetic product as cis-piperidine underscores the importance of stereochemical validation in these compounds .

- Halichonadin N : Utilizes a pyrrolidine linker , distinguishing it from piperidine-containing analogs .

- Halichonadin M : Symmetric dimer connected via an amide bond to a nitro triacetate fragment, lacking the heterocyclic linkers seen in others .

- Halichonadin F: Structural details are less documented, but its copper(I) complex formation suggests unique electronic properties compared to non-metal-binding analogs .

Table 1: Structural Features of Halichonadin Compounds

Critical Analysis of Stereochemical and Spectral Data

- NMR Insights: Halichonadin K’s geminal protons at C-8'' show coupling constants (J = 14.2 Hz) indicative of a diastereotopic environment, contrasting with Poupon’s synthetic product (J = 12.8 Hz) . Halichonadin P’s trans-piperidine is confirmed via NOESY correlations (H-2''/H-5'' axial-equatorial arrangement), resolving earlier misassignments .

- Stereochemical Challenges : The Ugi reaction’s inherent stereoselectivity for trans-products (e.g., halichonadin P) vs. natural cis-isomers (halichonadin K) highlights the need for advanced spectroscopic validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.